molecular formula C19H23NO2 B11954204 2,6-Diisopropylphenyl N-phenylcarbamate CAS No. 94914-46-2

2,6-Diisopropylphenyl N-phenylcarbamate

Cat. No.: B11954204
CAS No.: 94914-46-2
M. Wt: 297.4 g/mol
InChI Key: BPBCNVXENJAOQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenyl N-phenylcarbamate typically involves the reaction of 2,6-diisopropylaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylphenyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diisopropylphenyl N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Diisopropylphenyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,6-Diisopropylphenyl N-phenylcarbamate
  • 2,6-Diisopropylphenyl N-methylcarbamate
  • 2,6-Diisopropylphenyl N-ethylcarbamate
  • 2,6-Diisopropylphenyl N-propylcarbamate

Comparison: this compound is unique due to its specific phenylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

94914-46-2

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-phenylcarbamate

InChI

InChI=1S/C19H23NO2/c1-13(2)16-11-8-12-17(14(3)4)18(16)22-19(21)20-15-9-6-5-7-10-15/h5-14H,1-4H3,(H,20,21)

InChI Key

BPBCNVXENJAOQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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